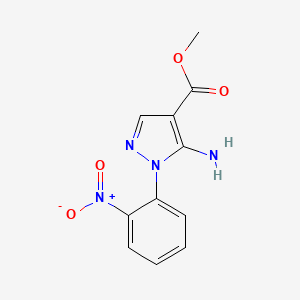

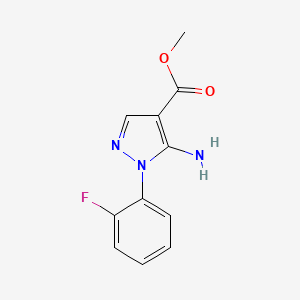

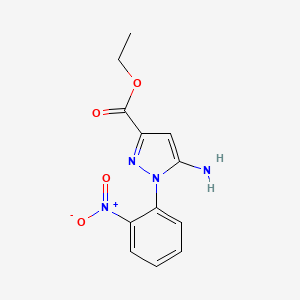

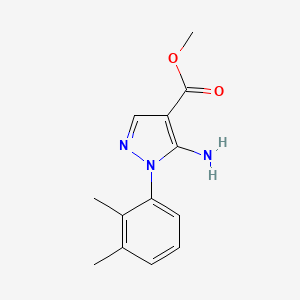

Methyl 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylate, also known as 5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylic acid methyl ester or Methyl 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylate, is a compound found in many pharmaceuticals and is used in a variety of laboratory experiments. It is a white crystalline solid that is soluble in water and has a melting point of 144°C. This compound is used in a wide range of scientific research applications, from drug development to biochemical and physiological studies.

Scientific Research Applications

Heterocyclic Compound Synthesis

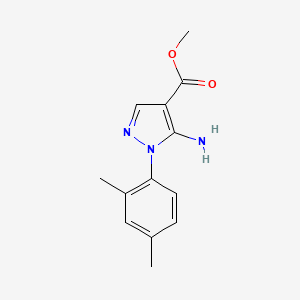

Methyl 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylate is a compound that has been explored for its potential in the synthesis of heterocyclic compounds. Research indicates that derivatives similar to this compound have been utilized as building blocks in the synthesis of various heterocyclic frameworks, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. These heterocyclic compounds have significant applications in medicinal and pharmaceutical industries due to their broad range of bioavailability and synthetic applications (Gomaa & Ali, 2020).

Catalytic Applications

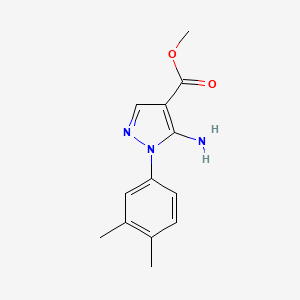

The compound's framework is also notable in the context of hybrid catalysis. Research on similar pyrazole scaffolds has shown their importance in the synthesis of pyrano[2,3-d]pyrimidine scaffolds using diverse hybrid catalysts. These catalysts include organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, and catalyst-/solvent-free conditions. The versatility of these catalysts in the synthesis process underscores the potential of pyrazole derivatives in developing lead molecules for various applications (Parmar, Vala, & Patel, 2023).

Anticancer Agent Development

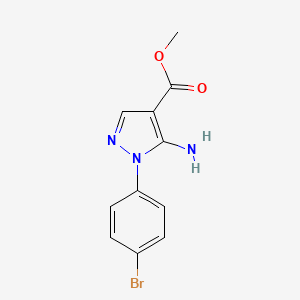

Significantly, the pyrazole core, closely related to the compound , is a key precursor in developing anticancer agents. Knoevenagel condensation products, utilizing similar structures, have shown promise in generating biologically active molecules targeting cancer. These compounds demonstrate remarkable anticancer activity, showcasing the potential of pyrazole derivatives in drug discovery and development for cancer treatment (Tokala, Bora, & Shankaraiah, 2022).

properties

IUPAC Name |

methyl 5-amino-1-(2,3-dimethylphenyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2/c1-8-5-4-6-11(9(8)2)16-12(14)10(7-15-16)13(17)18-3/h4-7H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCRWYSJCVUCHTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=C(C=N2)C(=O)OC)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}-1,4-diazepane](/img/structure/B6344729.png)